An In-depth Technical Guide to 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogues and foundational chemical principles to project its chemical properties, a robust synthetic pathway, and potential biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry. Its prevalence is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1] This reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, enabling the rapid assembly of complex molecular architectures. The triazole core is not merely a linker; its unique electronic properties, including hydrogen bonding capability, dipole moment, and metabolic stability, make it an excellent pharmacophore that can actively participate in ligand-receptor interactions.[2][3]
The subject of this guide, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, combines this privileged triazole core with a flexible ethylamine sidechain. The primary amine group is a critical functional handle for subsequent derivatization and a key feature for forming salt bridges and hydrogen bonds with biological targets. This combination makes the molecule a valuable building block for creating libraries of potential therapeutic agents.
Chemical Structure and Predicted Physicochemical Properties
The unambiguous structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine features an ethyl group at the 4-position of the 1,2,3-triazole ring and an ethanamine substituent at the 1-position nitrogen.
Diagram: Chemical Structure
Caption: Structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Predicted Physicochemical Data
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₆H₁₂N₄ | Based on chemical structure. |
| Molecular Weight | 140.19 g/mol | Calculated from the molecular formula.[6][7] |
| XLogP3 | -0.4 to -0.8 | Expected to be slightly higher (less negative) than the methyl analogue (-0.9) due to the increased alkyl character.[4][8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Based on the primary amine group. |
| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) | Based on the triazole ring structure. |
| Rotatable Bond Count | 4 | C-C and C-N single bonds in the side chains. |
| Form | Expected to be a liquid or low-melting solid at room temperature.[5] | Based on the properties of similar small amine-containing heterocycles. |
Proposed Synthesis and Characterization
A robust and highly reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This "click chemistry" approach ensures high regioselectivity and typically proceeds with high yields under mild conditions.
Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available reagents:
-
Synthesis of 2-Azidoethanamine: This key intermediate can be prepared from 2-aminoethanol or a protected version thereof, followed by azidation.
-
CuAAC Reaction: The 2-azidoethanamine is then reacted with 1-butyne in the presence of a copper(I) catalyst to yield the final product.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis via CuAAC reaction.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Materials:
-
2-Azidoethanamine (or its precursor for in-situ generation)
-
1-Butyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-azidoethanamine (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Addition of Alkyne: Add 1-butyne (1.2 eq) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Catalysis: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture should turn a heterogeneous yellow-green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Spectroscopic Characterization (Expected Results)
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A singlet for the triazole C5-H proton (typically δ 7.5-8.0 ppm).
-
A triplet for the N-CH₂-CH₂-NH₂ protons adjacent to the triazole ring.
-
A corresponding triplet for the -CH₂-NH₂ protons.
-
A quartet and a triplet for the ethyl group protons at the C4 position.
-
A broad singlet for the -NH₂ protons.
-
-
¹³C NMR: The carbon NMR will provide key signals for the two distinct triazole ring carbons (typically δ 120-150 ppm) and the carbons of the ethyl and ethanamine side chains.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (m/z ≈ 141.11).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching bands for the alkyl groups.
Potential Applications in Drug Development
The 1,2,4-triazole isomer and related derivatives are known to possess a wide spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][10][11] By extension, 1,2,3-triazole derivatives such as 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine are highly promising candidates for similar applications.
-
Antifungal/Antimicrobial Agents: The triazole moiety is a well-established pharmacophore in antifungal drugs (e.g., Fluconazole).[12] The nitrogen atoms can coordinate with the heme iron of cytochrome P450 enzymes, such as 14α-demethylase, disrupting fungal cell membrane synthesis.[2] Novel triazole derivatives are actively being investigated to combat drug-resistant microbial strains.[13][14]
-
Central Nervous System (CNS) Agents: The structural rigidity and polarity of the triazole ring make it suitable for designing ligands for CNS receptors. The ethylamine sidechain is a common feature in many neurotransmitters and CNS-active drugs.
-
Scaffold for Combinatorial Chemistry: The primary amine serves as a versatile attachment point for building diverse chemical libraries. By reacting the amine with various carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a multitude of derivatives to screen for a wide range of biological activities. This makes the title compound an ideal starting material for hit-to-lead optimization campaigns.[10]
Conclusion and Future Directions
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine represents a molecule of significant potential, strategically positioned at the intersection of the privileged 1,2,3-triazole scaffold and the functionally critical primary amine. While direct experimental data remains to be published, its properties and behavior can be confidently predicted based on established chemical principles and data from closely related analogues. The synthetic route via CuAAC is straightforward and high-yielding, making the compound readily accessible for research purposes.
Future research should focus on the formal synthesis and full spectroscopic characterization of this compound. Subsequently, its derivatization and screening against various biological targets—particularly in the fields of infectious disease and neurology—could unlock its therapeutic potential and solidify its role as a valuable building block in the drug discovery pipeline.
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